The synthesis of 4-(2,4-dichlorobenzyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide involves multiple steps. It begins with the synthesis of a coumarin derivative, 7-hydroxy-4-methyl-2H-chromen-2-one, which is then reacted with ethyl bromoacetate to form an ethyl ester derivative. This ester is further reacted with 2,4-dichlorobenzyl piperazine to introduce the morpholine spacer and the dichlorobenzyl group. Finally, a reaction with thiophosgene introduces the thiocarbonyl group, completing the synthesis of the target compound. [ [] https://www.semanticscholar.org/paper/ded1b6699c3ab70186644f8e484394a740f3b857 ]
Research indicates that 4-(2,4-dichlorobenzyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide acts as an inhibitor of the enzyme Galectin-1 (Gal-1). [ [] https://www.semanticscholar.org/paper/ded1b6699c3ab70186644f8e484394a740f3b857 ] Gal-1 is a β-galactoside-binding protein involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Overexpression of Gal-1 is associated with cancer progression and metastasis. The compound inhibits Gal-1 activity, leading to apoptosis (programmed cell death) in cancer cells.
4-(2,4-dichlorobenzyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide has been demonstrated to exhibit significant growth inhibition against bone cancer (MG-63) cells. [ [] https://www.semanticscholar.org/paper/ded1b6699c3ab70186644f8e484394a740f3b857 ] The compound induces apoptosis in these cells, as evidenced by morphological changes, sub-G1 phase cell cycle arrest, increased percentage of apoptotic cells, decreased mitochondrial membrane potential, and increased reactive oxygen species levels. This suggests its potential as a lead compound for developing new anti-cancer drugs targeting Gal-1.
CAS No.: 2381-87-5
CAS No.: 1345-05-7
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: